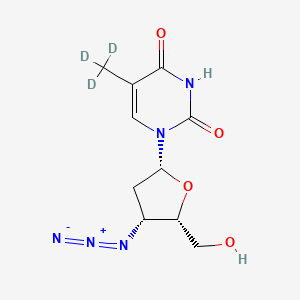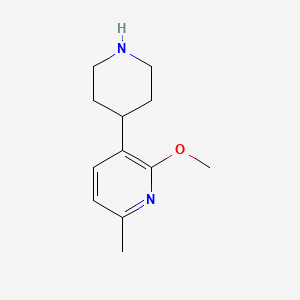
2-Methoxy-6-methyl-3-piperidin-4-ylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-6-methyl-3-piperidin-4-ylpyridine is a heterocyclic compound that contains both piperidine and pyridine moieties
Vorbereitungsmethoden
The synthesis of 2-Methoxy-6-methyl-3-piperidin-4-ylpyridine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under specific conditions. For instance, the reaction may involve the use of phenylsilane to promote the formation and reduction of imine, initiating cyclization and reducing the piperidinone intermediate with an iron complex as a catalyst . Industrial production methods often focus on optimizing these reactions to achieve high yields and purity.
Analyse Chemischer Reaktionen
2-Methoxy-6-methyl-3-piperidin-4-ylpyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like iodine(III) to introduce functional groups.
Reduction: Reduction reactions can be catalyzed by metal complexes, such as iridium(III), to form different intermediates.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by others under specific conditions.
Common reagents used in these reactions include phenylsilane, iodine(III), and various metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Methoxy-6-methyl-3-piperidin-4-ylpyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: The compound is used in the production of various chemicals and materials, leveraging its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2-Methoxy-6-methyl-3-piperidin-4-ylpyridine involves its interaction with specific molecular targets and pathways. For example, the compound may undergo hydroxyl oxidation, amination, and imine reduction via hydrogen transfer catalyzed by metal complexes . These reactions enable the compound to exert its effects by modifying the structure and function of target molecules.
Vergleich Mit ähnlichen Verbindungen
2-Methoxy-6-methyl-3-piperidin-4-ylpyridine can be compared with other similar compounds, such as:
2-Methoxypyridine: A simpler compound with similar functional groups but lacking the piperidine moiety.
Piperidine derivatives: These compounds share the piperidine ring structure and are widely used in drug design and synthesis.
The uniqueness of this compound lies in its combined piperidine and pyridine moieties, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C12H18N2O |
|---|---|
Molekulargewicht |
206.28 g/mol |
IUPAC-Name |
2-methoxy-6-methyl-3-piperidin-4-ylpyridine |
InChI |
InChI=1S/C12H18N2O/c1-9-3-4-11(12(14-9)15-2)10-5-7-13-8-6-10/h3-4,10,13H,5-8H2,1-2H3 |
InChI-Schlüssel |
IJNWHTNENGNRMC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=C(C=C1)C2CCNCC2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


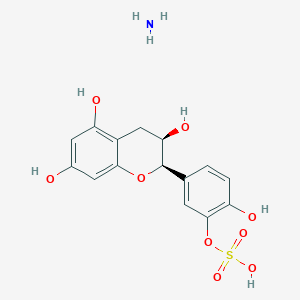
![N-[4-(6-Amino-5-formyl-pyrimidin-4-ylamino)-phenyl]-benzamide](/img/structure/B13865434.png)
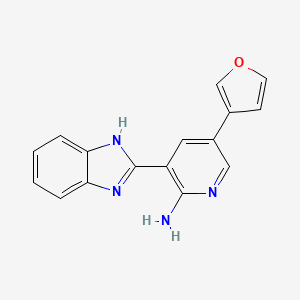

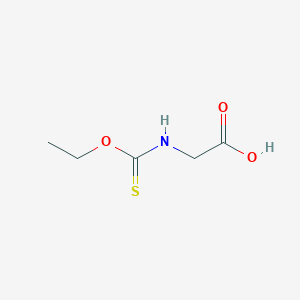
![3H-1,2,3-Triazolo[4,5-b]pyridine, 3-(3-methoxyphenyl)-](/img/structure/B13865465.png)
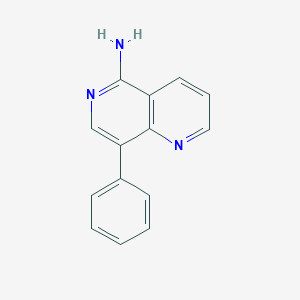
![(2S,4R)-N-[(1S,2S)-2-chloro-1-[(2R,3R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-2,3,3,4,5,5,6,6-octadeuterio-4-(1,1-dideuterioethyl)piperidine-2-carboxamide;hydrochloride](/img/structure/B13865484.png)

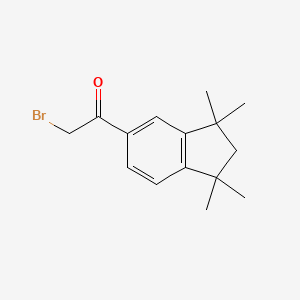
![N-{5-[4-[[3-Chloro-4-[(3-fluorophenyl)methoxy]phenyl]amino]-6-quinazolinyl]-furan-2-ylmethyl} Lapatinib](/img/structure/B13865494.png)

![Tert-butyl 4-[4-amino-3-(cyclohexen-1-yl)phenyl]-2,6-dimethylpiperidine-1-carboxylate](/img/structure/B13865512.png)
